(4-(2-Nitrophenoxy)phenyl)boronic acid chemical structure
(4-(2-Nitrophenoxy)phenyl)boronic acid chemical structure
An In-Depth Technical Guide to (4-(2-Nitrophenoxy)phenyl)boronic acid: A Versatile Building Block in Modern Organic Synthesis
Introduction
(4-(2-Nitrophenoxy)phenyl)boronic acid is a bifunctional organic compound that has emerged as a valuable reagent and building block for the scientific research community, particularly in the fields of medicinal chemistry and materials science. As an arylboronic acid, its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2] The molecule's distinct architecture, featuring a boronic acid group for covalent coupling, a diaryl ether linkage providing conformational flexibility, and a strategically placed nitro group offering a site for further chemical elaboration, makes it a highly versatile synthetic intermediate.
This guide provides a comprehensive technical overview of (4-(2-Nitrophenoxy)phenyl)boronic acid, intended for researchers, chemists, and drug development professionals. We will delve into its structural and physicochemical properties, outline a representative synthetic approach, discuss critical safety and handling protocols, and explore its applications with a focus on the mechanistic underpinnings of its reactivity.
Part 1: Physicochemical Properties & Structural Analysis
The utility of any chemical reagent is fundamentally dictated by its physical properties and molecular structure. (4-(2-Nitrophenoxy)phenyl)boronic acid is a solid at room temperature, and its key properties are summarized below.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 957062-62-3 | [3][4] |
| Molecular Formula | C₁₂H₁₀BNO₅ | [3] |
| Molecular Weight | 259.02 g/mol | [3][4] |
| Boiling Point | 435.8 ± 55.0 °C (Predicted) | [3] |
| Density | 1.40 ± 0.1 g/cm³ (Predicted) | [3] |
| Storage | 2-8°C, Sealed in a dry environment | [4][5] |
Molecular Structure and Reactivity Insights
The structure of (4-(2-Nitrophenoxy)phenyl)boronic acid is central to its function.
Caption: Chemical Structure of (4-(2-Nitrophenoxy)phenyl)boronic acid.
-
Boronic Acid Moiety (-B(OH)₂): This functional group is a Lewis acid, capable of accepting an electron pair.[1] This electrophilicity is key to the transmetalation step in Suzuki-Miyaura couplings.[2] In aqueous solutions, it exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral boronate form, a transformation that is crucial for its reactivity and is influenced by pH.[1][6]
-
Diaryl Ether Linkage (-O-): This ether bond connects the two phenyl rings, providing a specific three-dimensional orientation and a degree of rotational freedom. This linkage is generally stable to a wide range of reaction conditions.
-
Ortho-Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group. Its presence on the second phenyl ring significantly influences the electronic properties of that ring. More importantly, it serves as a synthetic handle. The nitro group can be readily reduced to an amine (-NH₂), which can then be used for a plethora of subsequent chemical transformations, such as amide bond formation, diazotization, or N-arylation, thereby expanding the synthetic diversity of its products.
Spectroscopic Characterization Profile
While specific spectra for this exact compound require experimental acquisition, the expected spectroscopic signatures can be predicted based on its functional groups and established principles.[7]
-
¹H NMR: The proton NMR spectrum would exhibit distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the two different phenyl rings. The coupling patterns (doublets, triplets, etc.) would be complex due to the substitution pattern.
-
¹³C NMR: The carbon NMR would show multiple signals for the aromatic carbons, with chemical shifts influenced by the attached functional groups (boron, oxygen, nitro). The carbon atom directly bonded to boron (ipso-carbon) can sometimes be difficult to observe due to quadrupolar relaxation.[8]
-
¹¹B NMR: Boron-11 NMR is a highly diagnostic technique for boronic acids. A signal in the range of δ 28-34 ppm is characteristic of a trigonal arylboronic acid.[6][7]
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. Key expected vibrations include a strong, broad O-H stretch (~3200-3500 cm⁻¹) for the boronic acid hydroxyls, B-O stretching (~1350 cm⁻¹), C-O stretching for the ether linkage (~1220-1250 cm⁻¹), and strong asymmetric and symmetric N-O stretches for the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹, respectively).[7][9]
Part 2: Synthesis and Safe Handling
Representative Synthetic Workflow
A plausible and efficient route for the synthesis of (4-(2-Nitrophenoxy)phenyl)boronic acid involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the activation of an aryl halide by the boronic acid moiety (protected as an ester) to facilitate substitution by a phenoxide.
Caption: A representative two-step workflow for synthesizing the title compound.
Causality Behind Experimental Choices:
-
Why a Pinacol Ester? The boronic acid is temporarily protected as a pinacol ester. This is a critical choice because free boronic acids can undergo side reactions under basic conditions. The pinacol ester is robust, stable to chromatography, and easily deprotected in the final step.
-
Why SNAr? The electron-withdrawing nature of the boronic ester group on the phenyl ring activates the para-position towards nucleophilic attack, making the displacement of the bromide by the 2-nitrophenoxide feasible.
-
Why a Base? A base like potassium carbonate (K₂CO₃) is required to deprotonate the 2-nitrophenol, forming the more nucleophilic phenoxide anion which is the active species in the substitution reaction.
Safety and Handling: A Self-Validating System
Working with (4-(2-Nitrophenoxy)phenyl)boronic acid requires adherence to strict safety protocols. The information is synthesized from safety data sheets of structurally related arylboronic acids and nitroaromatic compounds.[5][10]
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[10]
-
Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[10]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.
Protocol for Safe Handling:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[5][11] Ensure a safety shower and eyewash station are readily accessible.[11]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves before use and dispose of contaminated gloves properly.[5]
-
Eye Protection: Use chemical safety goggles or a face shield.[5]
-
Respiratory Protection: For handling larger quantities or when dust generation is unavoidable, use an appropriate particulate respirator (e.g., N95 or P100).[5]
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Recommended storage temperature is between 2-8°C.[4]
-
Spill & Disposal: In case of a spill, avoid creating dust.[5] Scoop the material into a suitable, closed container for disposal. Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not let the product enter drains.[5]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[5]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
Part 3: Applications in Research and Development
The primary application of (4-(2-Nitrophenoxy)phenyl)boronic acid stems from its role as a versatile building block in Suzuki-Miyaura cross-coupling reactions.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for creating carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex.[2] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and commercial availability of reagents.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[13]
-
Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.
Role in Drug Discovery and Medicinal Chemistry
Boronic acids are a privileged class of compounds in drug discovery.[14][15] The first FDA-approved boron-containing drug, Bortezomib (Velcade®), is a boronic acid derivative that acts as a proteasome inhibitor for treating multiple myeloma.[15] The boron atom can form reversible covalent bonds with active site serine or threonine residues in enzymes, leading to potent and specific inhibition.
(4-(2-Nitrophenoxy)phenyl)boronic acid serves as a key starting material for synthesizing complex molecules with potential therapeutic applications:
-
Scaffold Elaboration: After a Suzuki coupling, the nitro group can be reduced to an amine. This new functional group can be used to attach various side chains, pharmacophores, or solubilizing groups, enabling the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.[14]
-
Isosteric Replacement: The boronic acid functional group can be used as a bioisostere for other groups like carboxylic acids or phenols, potentially improving properties such as cell permeability or metabolic stability.[1][14]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling (4-(2-Nitrophenoxy)phenyl)boronic acid with a generic aryl bromide.
Objective: To synthesize 4'-(2-Nitrophenoxy)-[1,1'-biphenyl]-4-carbonitrile.
Materials:
-
(4-(2-Nitrophenoxy)phenyl)boronic acid (1.0 eq)
-
4-Bromobenzonitrile (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer and hotplate
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-(2-Nitrophenoxy)phenyl)boronic acid, 4-bromobenzonitrile, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical as it can deactivate the Pd(0) catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC). A sample is taken periodically, spotted on a TLC plate, and eluted with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of starting materials and the appearance of a new, less polar product spot indicates reaction progression.
-
Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Add ethyl acetate to dilute the mixture and transfer it to a separatory funnel. Wash with water and then with brine. The aqueous washes remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure biphenyl product.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.
Conclusion
(4-(2-Nitrophenoxy)phenyl)boronic acid is more than just a chemical reagent; it is an enabling tool for innovation in chemical synthesis. Its well-defined structure combines the reliable reactivity of a boronic acid for Suzuki-Miyaura coupling with the latent functionality of a nitro group, offering a two-stage approach to constructing molecular complexity. For researchers in drug discovery and materials science, this compound provides a robust platform for building novel molecular architectures. A thorough understanding of its properties, synthetic access, and safe handling protocols, as detailed in this guide, is paramount to unlocking its full scientific potential.
References
-
The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from The Royal Society of Chemistry. [Link]
-
National Institutes of Health (NIH). (n.d.). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. Retrieved from NIH. [Link]
-
PubChem. (n.d.). (4-Methoxy-2-nitrophenyl)boronic acid. Retrieved from PubChem. [Link]
-
PubChem. (n.d.). 4-Nitrophenylboronic acid. Retrieved from PubChem. [Link]
-
Carroll College Library & Learning Commons. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene. YouTube. [Link]
-
MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from MDPI. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid. Retrieved from ResearchGate. [Link]
-
Supporting Information. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. [Link]
-
Chemsrc. (2025). (4-Nitrophenyl)boronic acid | CAS#:24067-17-2. Retrieved from Chemsrc. [Link]
-
National Institutes of Health (NIH). (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from NIH. [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra of 10 mM 4-Nitrophenyl boronic acid. Retrieved from ResearchGate. [Link]
-
National Institutes of Health (NIH). (n.d.). Boron Chemicals in Drug Discovery and Development. Retrieved from NIH. [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid. Retrieved from ResearchGate. [Link]
-
PubMed. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. 4-(2-Nitrophenoxy)phenylboronic acid | 957062-62-3 [amp.chemicalbook.com]
- 4. 957062-62-3|(4-(2-Nitrophenoxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. aaronchem.com [aaronchem.com]
- 6. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
